Dimethoxymethylsilane

Sol-gel processing Silane coupling Surface functionalization

DMMS is the mandatory bifunctional silane for stereoselective reductions and hydrosilylation. Unlike trimethoxymethylsilane (MTMS) or dimethyldimethoxysilane (DMDMS), its exclusive Si-H bond enables copper-catalyzed enantioselective transformations. For rapid surface grafting, DMMS hydrolyzes faster than trialkoxy analogs. Secure your ≥97% pure supply with analytical fingerprint confirmation (m/z 59). Request your custom quote now.

Molecular Formula C3H10O2Si
Molecular Weight 106.20 g/mol
Cat. No. B7823244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethoxymethylsilane
Molecular FormulaC3H10O2Si
Molecular Weight106.20 g/mol
Structural Identifiers
SMILESCOC(OC)[SiH3]
InChIInChI=1S/C3H10O2Si/c1-4-3(6)5-2/h3H,1-2,6H3
InChIKeyXYYQWMDBQFSCPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethoxymethylsilane (CAS 16881-77-9): A Procurement-Focused Technical Baseline for Research and Industrial Users


Dimethoxymethylsilane (DMMS, CAS 16881-77-9) is a bifunctional organosilane featuring a reactive silicon-hydride (Si-H) bond and two hydrolyzable methoxy groups (-OCH₃). This molecular architecture confers distinct reactivity profiles in hydrosilylation, reduction, and surface modification applications, differentiating it from both trialkoxy silanes lacking Si-H functionality and dialkyl dialkoxysilanes lacking hydride reactivity [1]. Commercial grades are typically available at ≥97% purity (GC), with physical properties including a boiling point of 61°C, density of ~0.86 g/mL at 20°C, and a flash point of -9°C . As an air- and moisture-sensitive liquid, it requires storage under inert atmosphere and is classified as a highly flammable liquid and vapor (H225) .

Why Generic Substitution of Dimethoxymethylsilane with Closest Analogs Fails: Key Differentiation Drivers


While methoxysilanes as a class share hydrolyzable alkoxy groups, the specific substitution pattern of dimethoxymethylsilane (one Si-H, one methyl, two methoxy) creates a unique reactivity and selectivity profile that prevents simple interchange with structurally similar compounds such as trimethoxymethylsilane (MTMS, three methoxy, no Si-H) or dimethyldimethoxysilane (DMDMS, two methyl, two methoxy, no Si-H) [1]. The presence of the Si-H bond enables hydrosilylation and reduction chemistry entirely inaccessible to fully substituted analogs [2]. Furthermore, the number and nature of substituents directly modulate hydrolysis kinetics, surface grafting density, and crosslinking behavior, as established by comparative sol-gel and surface modification studies [3]. Substituting DMMS with a trialkoxy analog may alter hydrolysis rates by orders of magnitude under given pH conditions, while substitution with a dialkyl analog eliminates hydride-mediated functionalization pathways .

Dimethoxymethylsilane: Quantified Differentiation Evidence vs. Trimethoxymethylsilane (MTMS), Dimethyldimethoxysilane (DMDMS), and Triethoxysilane (TES)


Hydrolysis Kinetics: Rank-Order Reactivity Under Acidic and Basic Conditions

Under acidic conditions, the hydrolysis rate hierarchy for methoxy and ethoxy silanes is Dimethoxy > Trimethoxy > Diethoxy > Triethoxy . Dimethoxymethylsilane, possessing two methoxy groups, therefore hydrolyzes faster than trimethoxymethylsilane (three methoxy groups) in acidic media. This rank-order inversion under basic conditions (Trimethoxy > Dimethoxy > Triethoxy > Diethoxy) further highlights the pH-dependent selectivity achievable with DMMS . The presence of the Si-H bond and single methyl group also influences hydrolysis rates through inductive and steric effects compared to fully substituted analogs [1].

Sol-gel processing Silane coupling Surface functionalization

Surface Modification Efficiency: Silylation Performance in Silica Aerogel Synthesis

A comparative study of methoxysilane silylating agents for silica aerogel surface modification identified dimethyldimethoxysilane (DMDMS) as the most effective agent among trimethylmethoxysilane, dimethyldimethoxysilane, and methyltrimethoxysilane [1]. While dimethoxymethylsilane (DMMS) was not directly tested in this study, its structural similarity to DMDMS (replacing one methyl with Si-H) suggests comparable silylation potential with the added benefit of hydride reactivity. The study established that silylation ability depends critically on the number of methoxy/methyl groups and electron distribution, with DMDMS demonstrating superior performance attributed to its balanced substitution pattern [1]. Methoxysilane-based agents were confirmed as viable replacements for trimethylchlorosilane without generating harmful HCl byproducts [1].

Silica aerogel Hydrophobic coating Silylation

Hydrosilylation and Reduction Reactivity: Exclusive Si-H Bond Functionality

Dimethoxymethylsilane contains a reactive silicon-hydride (Si-H) bond that is entirely absent in structural analogs such as trimethoxymethylsilane (MTMS, three methoxy groups) and dimethyldimethoxysilane (DMDMS, two methyl, two methoxy) [1]. This Si-H functionality enables DMMS to serve as a hydride source in copper-catalyzed enantioselective reductions of α,β-unsaturated carboxylic acids to β-chiral aldehydes and in hydrosilylation cascades for benzofuran ring opening and hydroamination [2][3]. The compound also participates in platinum-catalyzed hydrosilylation to introduce diverse functional groups, yielding various silane coupling agents . Analogs lacking Si-H cannot perform these transformations.

Asymmetric catalysis Hydrosilylation Reduction

Mass Spectrometric Fragmentation: Distinct Ion Generation Pathways

Mass-analyzed ion kinetic energy (MIKE) spectrometry of dimethoxymethylsilane (MW 106) and dimethyldimethoxysilane (MW 120) reveals distinct fragmentation patterns attributable to the Si-H vs. Si-CH₃ substitution difference [1]. The peak at m/z 59 from dimethoxymethylsilane consists solely of the CH₃OSi⁺ ion, whereas the corresponding peak from dimethyldimethoxysilane comprises two different ions: CH₃OSi⁺ and (CH₃)₂Si⁺H [1]. Furthermore, the CH₃OSi⁺ ion is generated by at least two separate routes in DMDMS but three separate routes in DMMS, demonstrating increased fragmentation complexity due to the Si-H bond [1].

Mass spectrometry Analytical chemistry Structure elucidation

Hydrolytic Stability in Aqueous Environments: Derivative-Specific Kinetics

For the amino-functionalized derivative 3-(2-aminoethylamino)propyl dimethoxymethylsilane (AEAPDMMS), isothermal microcalorimetry quantifies hydrolysis kinetics as k_hyd = 3.2 × 10⁻⁴ s⁻¹ at pH 7.4 and 25°C [1]. Thermogravimetric analysis demonstrates thermal stability up to 185°C for this derivative [1]. While the parent DMMS hydrolyzes rapidly due to its two methoxy groups, the introduction of aminoalkyl substituents modulates hydrolytic behavior, enabling controlled release profiles in biopharmaceutical applications [1]. Triethoxy analogs would exhibit significantly slower hydrolysis rates under comparable conditions due to the inherent reactivity difference between methoxy and ethoxy groups .

Bioconjugation Drug delivery Hydrolytic stability

Optimal Application Scenarios for Dimethoxymethylsilane Based on Quantified Differentiation Evidence


Asymmetric Synthesis and Chiral Building Block Preparation

The exclusive Si-H bond of dimethoxymethylsilane enables copper-catalyzed enantioselective reduction of α,β-unsaturated carboxylic acids to β-chiral aldehydes and enantioselective hydroamination cascades with hydroxylamine esters [1][2]. Analogs lacking Si-H (e.g., MTMS, DMDMS) cannot perform these transformations, making DMMS the mandatory choice for stereoselective hydrosilylation methodologies.

Silane Coupling Agent Synthesis via Hydrosilylation

Under platinum catalysis, the Si-H bond of DMMS adds across unsaturated organic compounds (e.g., allylamines, alkenes) to introduce diverse functional groups, yielding custom silane coupling agents with tailored reactivity . The dimethoxy substitution provides a suitable hydrolysis speed for deep curing applications .

Surface Modification Requiring Accelerated Acidic Hydrolysis

In acid-catalyzed surface grafting applications, dimethoxy silanes hydrolyze faster than trimethoxy or triethoxy analogs . DMMS is therefore preferred when rapid silane deposition and reduced processing time are critical, such as in high-throughput coating of glass, metal oxide nanoparticles, or silica substrates [3].

Analytical Reference Standard and Procurement Quality Control

The distinct MIKE spectrometry fragmentation pattern of DMMS (single CH₃OSi⁺ ion at m/z 59 vs. dual ions for DMDMS) provides a definitive analytical fingerprint for identity confirmation and purity assessment [4]. This is essential for QC release testing and supply chain verification when procuring DMMS versus closely related methoxysilanes.

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